molecular formula C14H15BrN2O2S B13981887 4-(Benzylamino)-3-bromo-N-methylbenzenesulfonamide

4-(Benzylamino)-3-bromo-N-methylbenzenesulfonamide

Cat. No.: B13981887
M. Wt: 355.25 g/mol
InChI Key: AXIVTTWAGCTZIB-UHFFFAOYSA-N
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Description

3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . The presence of bromine, methyl, and phenylmethyl groups in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide typically involves multiple steps. One common method includes the amidation reaction, where a benzenesulfonamide derivative is reacted with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide include other benzenesulfonamide derivatives such as:

The uniqueness of 3-Bromo-N-methyl-4-[(phenylmethyl)amino]benzenesulfonamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H15BrN2O2S

Molecular Weight

355.25 g/mol

IUPAC Name

4-(benzylamino)-3-bromo-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H15BrN2O2S/c1-16-20(18,19)12-7-8-14(13(15)9-12)17-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3

InChI Key

AXIVTTWAGCTZIB-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)Br

Origin of Product

United States

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